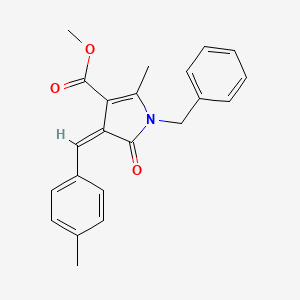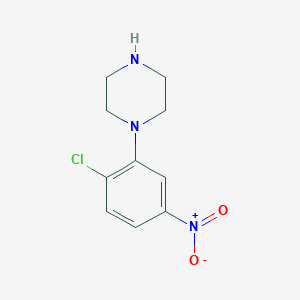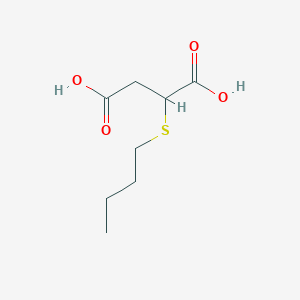![molecular formula C17H16F3NO2 B5506991 3-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B5506991.png)
3-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 3-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]propanamide involves complex reactions, including halogenated hydrocarbon amination, reductive amination, and reactions with dimethylamine hydrochloride to produce target molecules. These processes are characterized by the formation of compounds with specific molecular structures, confirmed by elemental analysis, IR, 1H NMR, MS, and X-ray diffraction (Bai et al., 2012). Another synthesis method reported involves the reaction between specific ethan-1-amine and naproxen, leading to bio-functional hybrid molecules (S. Manolov, I. Ivanov, D. Bojilov, G. Nikolova, 2023).
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the characteristics and potential applications of a compound. X-ray diffraction studies have been used to determine the crystalline structure, providing insights into the dimer nature and the space group of similar compounds. Such analyses reveal the arrangements and dimensions of the molecules, essential for predicting the behavior and reactivity of the compound (G. Thippeswamy et al., 2011).
Chemical Reactions and Properties
The reactivity of 3-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]propanamide and related compounds is influenced by their molecular structure. The presence of functional groups such as methoxy, trifluoromethyl, and propanamide moieties affects the compound's chemical behavior. For instance, reactions involving the generation of glycosyl triflates from thioglycosides have been described, highlighting the compound's role in synthesizing glycosides (D. Crich, Mark Smith, 2000).
Physical Properties Analysis
The physical properties of a compound, including its melting point, boiling point, solubility, and crystalline structure, are crucial for its practical applications. These properties are determined by the compound's molecular structure and the intermolecular forces at play. Studies on compounds with similar structures to 3-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]propanamide have revealed important data on their crystallization, including cell parameters and space groups, which are instrumental in understanding the compound's physical behavior (Xu Liang, 2009).
Chemical Properties Analysis
The chemical properties, including reactivity with other chemicals, stability under various conditions, and potential for forming derivatives, are influenced by the molecular structure of 3-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]propanamide. Detailed studies have been conducted to explore these aspects, utilizing spectroscopic and theoretical studies to elucidate the compound's interactions and stability under different conditions (P. Olivato et al., 2008; P. Olivato et al., 2009).
科学的研究の応用
Pharmacological Properties and Anesthetic Use
Propofol, a related compound with a distinct chemical structure, has been extensively studied for its pharmacodynamic and pharmacokinetic properties, showcasing its utility as an intravenous anesthetic. It demonstrates rapid induction of anesthesia with a favorable profile for maintenance, either through continuous infusion or intermittent bolus injections. Propofol's effectiveness for anesthesia during general surgery, as well as its suitability for outpatient surgery due to rapid recovery and low incidence of nausea and vomiting, highlights the potential research applications of related chemical compounds in medical and surgical anesthesia (Langley & Heel, 1988).
Neuroprotective and Anticancer Activities
Osthole, another compound with similar functional groups, exhibits a wide range of pharmacological actions including neuroprotective, osteogenic, immunomodulatory, anticancer, hepatoprotective, cardiovascular protective, and antimicrobial activities. This suggests that compounds with similar chemical structures might be researched for their potential in treating a variety of conditions, from neurodegenerative diseases to cancer, leveraging their modulatory effects on cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels (Zhang et al., 2015).
Environmental and Occupational Health Impacts
Research into compounds like Bisphenol A (BPA) and its effects on human health and the environment underscores the importance of understanding the biological impact of chemical compounds. BPA, structurally related through its phenolic content, has been linked to endocrine disruption and potential health risks, particularly in occupational settings where exposure levels can significantly exceed those encountered environmentally (Ribeiro et al., 2017). This area of research points to the need for studies on the environmental persistence, bioaccumulation, and potential health effects of related compounds.
将来の方向性
The demand for trifluoromethylpyridine (TFMP) derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . This suggests that compounds like “3-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]propanamide” may also find new applications in the future.
特性
IUPAC Name |
3-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO2/c1-23-13-9-6-12(7-10-13)8-11-16(22)21-15-5-3-2-4-14(15)17(18,19)20/h2-7,9-10H,8,11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJNNRAMZWPEVNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(1H-imidazol-1-yl)propyl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5506921.png)

![N-1,3-benzodioxol-5-yl-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B5506943.png)

![2-[4-(1-piperidinylcarbonyl)phenoxy]pyrimidine](/img/structure/B5506952.png)


![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(2,4,7-trimethyl-1H-indol-3-yl)acetamide](/img/structure/B5506981.png)
![benzyl 4-[(3-hydroxy-3-piperidinyl)methyl]-1,4-diazepane-1-carboxylate dihydrochloride](/img/structure/B5506984.png)


![N-{[5-(2-fluorophenyl)-2-furyl]methyl}-2-methyl-2-propanamine hydrochloride](/img/structure/B5507022.png)
